(R)-1-Cyclohexyl-3-methylpiperazine

Description

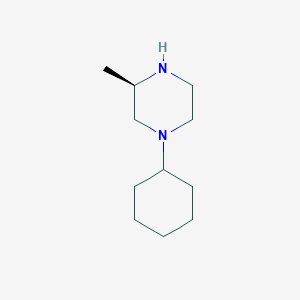

Structure

3D Structure

Properties

IUPAC Name |

(3R)-1-cyclohexyl-3-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-10-9-13(8-7-12-10)11-5-3-2-4-6-11/h10-12H,2-9H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZVWAQIJRNKNOB-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20572956 | |

| Record name | (3R)-1-Cyclohexyl-3-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182141-99-7 | |

| Record name | (3R)-1-Cyclohexyl-3-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-1-Cyclohexyl-3-methylpiperazine chemical properties

An In-depth Technical Guide to (R)-1-Cyclohexyl-3-methylpiperazine: Chemical Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a chiral substituted piperazine that holds significant interest for researchers in medicinal chemistry and drug development. Its molecular architecture, featuring a piperazine core, a stereocenter at the 3-position, and a bulky N-cyclohexyl substituent, makes it a valuable scaffold for creating novel therapeutic agents. The piperazine heterocycle is a well-established "privileged scaffold" in pharmacology, appearing in numerous FDA-approved drugs due to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets.[1] The introduction of a chiral methyl group and a cyclohexyl moiety allows for fine-tuning of steric and electronic properties, which can profoundly influence receptor binding affinity, selectivity, and metabolic stability. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this specific enantiomer, tailored for professionals in the pharmaceutical sciences.

Core Chemical and Physical Properties

Precise experimental data for this compound is not widely published. The properties listed below are a combination of predicted data for the target molecule and experimental data for the closely related achiral compound, 1-cyclohexylpiperazine, to provide a reliable reference point for laboratory work.

| Property | Value | Source |

| IUPAC Name | (3R)-1-Cyclohexyl-3-methylpiperazine | N/A |

| Synonyms | Piperazine, 1-cyclohexyl-3-methyl-, (3R)- | [2] |

| CAS Number | 182141-99-7 | [2] |

| Molecular Formula | C₁₁H₂₂N₂ | [2] |

| Molecular Weight | 182.31 g/mol | [2] |

| Appearance | Solid (based on 1-cyclohexylpiperazine) | |

| Melting Point | 32-37 °C (for 1-cyclohexylpiperazine) | |

| Boiling Point | 256.3 ± 8.0 °C (Predicted) | [2] |

| Density | 0.941 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 9.31 ± 0.40 (Predicted) | [2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis and Methodologies

The asymmetric synthesis of this compound requires a strategy that establishes the chiral center at the C3 position with high enantiomeric purity. While a direct, published protocol for this specific molecule is scarce, a robust synthetic route can be designed by combining established methods for the synthesis of chiral piperazines and subsequent N-alkylation. A plausible and efficient approach begins with a readily available chiral precursor, such as (R)-Alanine.

Proposed Synthetic Pathway

The proposed synthesis involves a multi-step sequence starting from (R)-alanine methyl ester, proceeding through a key diamine intermediate, followed by cyclization to form the chiral piperazinone, reduction, and final N-alkylation.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of (R)-tert-butyl (1-amino-2-propyl)carbamate

-

Protect the amino group of (R)-Alanine methyl ester with Di-tert-butyl dicarbonate (Boc₂O).

-

Reduce the resulting ester to the corresponding amino alcohol using a strong reducing agent like Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

-

Convert the primary alcohol to a leaving group (e.g., mesylate) using methanesulfonyl chloride and a base like triethylamine.

-

Displace the mesylate with an azide using sodium azide (NaN₃).

-

Reduce the azide to the primary amine via catalytic hydrogenation (H₂ over Pd/C) to yield the chiral diamine intermediate.[3]

Step 2: Synthesis of (R)-1-Boc-3-methylpiperazine

-

React the chiral diamine from Step 1 with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) to form the cyclization precursor.

-

Induce intramolecular cyclization via heating to form the piperazinone ring, (R)-4-Boc-2-methylpiperazinone.

-

Reduce the amide carbonyl of the piperazinone using a reagent such as Borane-tetrahydrofuran complex (BH₃·THF) to yield (R)-1-Boc-3-methylpiperazine.[4]

Step 3: Synthesis of this compound

-

Remove the Boc protecting group from (R)-1-Boc-3-methylpiperazine using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent to yield (R)-3-methylpiperazine.

-

Perform a reductive amination by reacting (R)-3-methylpiperazine with cyclohexanone in the presence of a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃). This selectively alkylates the less sterically hindered secondary amine.

-

Purify the final product using column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to overlapping signals, particularly in the aliphatic region.

-

Cyclohexyl Protons: A series of broad multiplets between δ 1.0-2.5 ppm. The methine proton on the carbon attached to the nitrogen will likely appear as a distinct multiplet further downfield.

-

Piperazine Ring Protons: A complex set of multiplets between δ 2.0-3.5 ppm. The protons adjacent to the nitrogen atoms will be the most deshielded.

-

Methyl Protons: A doublet around δ 1.0-1.2 ppm, coupled to the adjacent methine proton on the chiral center.

-

NH Proton: A broad singlet, typically exchangeable with D₂O, likely appearing between δ 1.5-3.0 ppm, although its chemical shift can be highly variable.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide clearer resolution of the carbon framework.

-

Cyclohexyl Carbons: Signals expected in the range of δ 25-65 ppm. The carbon atom directly bonded to the nitrogen (C-N) will be the most downfield in this group.

-

Piperazine Carbons: Signals expected between δ 40-60 ppm.

-

Methyl Carbon: A distinct signal in the upfield region, typically around δ 15-20 ppm.

FT-IR Spectroscopy

Infrared spectroscopy will reveal the presence of key functional groups.

-

N-H Stretch: A moderate, somewhat broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the secondary amine.

-

C-H Stretch: Multiple sharp peaks in the 2850-3000 cm⁻¹ region, characteristic of aliphatic C-H bonds in the cyclohexyl and piperazine rings.

-

C-N Stretch: Absorptions in the fingerprint region, typically between 1000-1200 cm⁻¹.

Mass Spectrometry

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 182.

-

Fragmentation: Key fragmentation pathways would likely involve the loss of the cyclohexyl group or cleavage of the piperazine ring, leading to characteristic fragment ions. Common fragments would include ions corresponding to the cyclohexyl cation and the methylpiperazine radical cation.[5]

Reactivity, Stability, and Handling

Reactivity: The chemical reactivity of this compound is dictated by its two nitrogen atoms. The secondary amine (NH) is a nucleophilic site and can readily undergo reactions such as:

-

N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

N-Alkylation: Further alkylation to form a quaternary ammonium salt or a disubstituted piperazine.

-

Salt Formation: Reaction with acids to form water-soluble salts (e.g., hydrochloride or hydrobromide), which is often advantageous for pharmaceutical formulations.

The tertiary amine is also basic and can form salts, but it is less nucleophilic than the secondary amine due to steric hindrance from the bulky cyclohexyl group.

Stability and Storage: The compound is expected to be stable under standard laboratory conditions. However, like many amines, it is susceptible to slow oxidation and can absorb atmospheric carbon dioxide. It is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) to ensure long-term purity.[2]

Safety and Handling: The toxicological properties have not been fully investigated for this specific molecule. However, data for the closely related 1-cyclohexylpiperazine indicates that it is a hazardous substance.

-

Hazards: Causes severe skin burns and eye damage. May cause respiratory irritation.[6]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust or vapors.[6]

Applications in Drug Discovery and Development

The this compound scaffold is a promising starting point for the design of new drugs, particularly for central nervous system (CNS) disorders and oncology.

Sigma (σ) Receptor Ligands

Derivatives of 1-cyclohexylpiperazine are well-documented as high-affinity ligands for sigma receptors (σ₁ and σ₂).[7][8] These receptors are implicated in a variety of cellular functions and are therapeutic targets for conditions such as neuropathic pain, neurodegenerative diseases, and cancer. The compound PB-28, a known high-affinity σ₂ receptor ligand, features the 1-cyclohexylpiperazine core structure.[7][9] Introducing chirality and a methyl group at the 3-position, as in the title compound, offers a strategic approach to:

-

Enhance Selectivity: The stereochemistry can create more specific interactions with the chiral binding pockets of the σ₁ or σ₂ receptors, potentially leading to ligands with higher selectivity for one subtype over the other.[7]

-

Modulate Activity: The (R)-enantiomer may exhibit different functional activity (agonist vs. antagonist) compared to its (S)-enantiomer or the racemic mixture.

Caption: Potential biological targets and therapeutic applications of the scaffold.

Dopamine Receptor Ligands

The piperazine motif is also a key component of many dopamine receptor antagonists and partial agonists used in the treatment of psychiatric disorders.[10] The specific substitution pattern of this compound could be explored to develop novel ligands for dopamine D₂ receptors, with potential applications as antipsychotic agents.

Conclusion

This compound is a chiral chemical building block with significant untapped potential. While specific experimental data remains limited, its properties can be reliably inferred from related structures and predictive models. The synthetic pathways to access this molecule are feasible using established asymmetric synthesis techniques. Its structural similarity to known high-affinity sigma receptor ligands makes it an attractive scaffold for the development of novel therapeutics targeting cancer and CNS disorders. This guide provides a foundational resource for researchers aiming to synthesize, characterize, and utilize this compound in their drug discovery programs.

References

- Alchem Pharmtech. CAS 182141-99-7 | (R)-1-CYCLOHEXYL-3-METHYL-PIPERAZINE.

- CN1629146A. A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives.

- Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PMC - PubMed Central.

- PubChem. 1-Methylpiperazine | C5H12N2 | CID 53167.

- Berardi, F., et al. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. Central Nervous System Agents in Medicinal Chemistry, 9(3), 205-219.

- Smolecule. (3S)-1-(cyclohexylmethyl)-3-methylpiperazine | 1604426-23-4.

- Fisher Scientific. (2011).

- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters

- Supplementary Inform

- Asymmetric Synthesis of Chiral Piperazines. R Discovery - Researcher.Life.

- Fisher Scientific.

- Sigma-Aldrich. 1-Cyclohexylpiperazine ≥97.0% (GC) 17766-28-8.

- ResearchGate. 1-Cyclohexylpiperazine and 3,3-Dimethylpiperidine Derivatives as Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Ligands: A Review | Request PDF.

- Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkyl

- ECHEMI.

- Fisher Scientific.

- Nakamura, H., & Shimizu, M. (1976). Comparative study of 1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine and its enantiomorphs on analgesic and othe pharmacological activities in experimental animals. Archives Internationales de Pharmacodynamie et de Thérapie, 221(1), 105-121.

- PubChem. 1-Cyclohexylpiperidine | C11H21N | CID 18724.

- TCI Chemicals. (2025).

- ChemicalBook. (R)-1-CYCLOHEXYL-3-METHYL-PIPERAZINE CAS#: 182141-99-7.

- ChemicalBook. (r)-1-cyclohexyl-2-methyl-piperazine.

- 1-Cyclohexyl-4-(4-arylcyclohexyl)piperazines: Mixed σ and human Δ(8)-Δ(7) sterol isomerase ligands with antiproliferative and P-glycoprotein inhibitory activity. PubMed.

- NP-MRD. 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0291690).

- ChemicalBook. 1-Methylpiperazine(109-01-3) 1H NMR spectrum.

- PubChem. 1-Cyclohexyl-3-methylcyclohexane | C13H24 | CID 20143900.

- National Institute of Standards and Technology. Piperazine, 1-methyl- - the NIST WebBook.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.

- Wikipedia. 1-Cyclohexylpiperazine.

- Hafiz Abdel-Hay, K. M. (2012). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. Auburn University.

- Technical report on 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine (MT-45). (PDF).

- 3-[[(4-Aryl-1-piperazinyl)alkyl]cyclohexyl]-1H-indoles as Dopamine D2 Partial Agonists and Autoreceptor Agonists. PubMed.

- PubChem. 1-(3-Methanesulfonylcyclohexyl)piperazine | C11H22N2O2S | CID 71755842.

Sources

- 1. mdpi.com [mdpi.com]

- 2. (R)-1-CYCLOHEXYL-3-METHYL-PIPERAZINE CAS#: 182141-99-7 [amp.chemicalbook.com]

- 3. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 5. etd.auburn.edu [etd.auburn.edu]

- 6. echemi.com [echemi.com]

- 7. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 1-Cyclohexylpiperazine - Wikipedia [en.wikipedia.org]

- 10. 3-[[(4-Aryl-1-piperazinyl)alkyl]cyclohexyl]-1H-indoles as dopamine D2 partial agonists and autoreceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-1-Cyclohexyl-3-methylpiperazine: A Technical Overview of a Chiral Scaffold in Medicinal Chemistry

CAS Number: 182141-99-7 Molecular Formula: C₁₁H₂₂N₂ Molecular Weight: 182.31 g/mol

This technical guide provides a comprehensive overview of (R)-1-Cyclohexyl-3-methylpiperazine, a chiral building block with potential applications in drug discovery and development. While detailed experimental data for this specific enantiomer is limited in publicly available literature, this document synthesizes information on its chemical properties, potential synthetic routes, and the pharmacological context of related cyclohexylpiperazine derivatives. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel chemical entities.

Introduction

This compound belongs to the piperazine class of compounds, a ubiquitous scaffold in medicinal chemistry renowned for its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets. The presence of a chiral center at the 3-position of the piperazine ring introduces stereospecificity, which can be critical for selective receptor binding and pharmacological activity. The cyclohexyl moiety at the 1-position adds lipophilicity, which can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

While specific applications for this compound are not extensively documented, the broader class of cyclohexylpiperazine derivatives has been investigated for its potential to modulate central nervous system (CNS) targets, including sigma receptors.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂ | - |

| Molecular Weight | 182.31 g/mol | - |

| Boiling Point | 256.3 ± 8.0 °C (Predicted) | [1] |

| Density | 0.941 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 9.31 ± 0.40 (Predicted) | [1] |

| Storage | Sealed in dry, 2-8°C | [2] |

Synthesis and Purification

A specific, validated enantioselective synthesis for this compound is not described in the available literature. However, a plausible synthetic strategy can be devised based on established methods for the synthesis of chiral piperazines and the alkylation of piperazine nitrogens.

A potential synthetic route would likely involve two key stages: the synthesis of the chiral intermediate (R)-3-methylpiperazine and the subsequent N-alkylation with a cyclohexyl group.

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound. This is a generalized scheme and would require experimental optimization.

Caption: Conceptual workflow for the synthesis of this compound.

Step-by-Step Methodological Considerations

Stage 1: Synthesis of (R)-3-methylpiperazine

A potential route to the key chiral intermediate, (R)-3-methylpiperazine, could start from the readily available and inexpensive chiral building block, D-Alanine.

-

Protection of D-Alanine: The amino group of D-Alanine would be protected with a suitable protecting group, such as a carbamate (e.g., Boc or Cbz).

-

Reduction of the Carboxylic Acid: The carboxylic acid moiety would then be reduced to the corresponding alcohol.

-

Conversion to a Leaving Group: The hydroxyl group would be converted to a good leaving group (e.g., a tosylate or mesylate).

-

Reaction with a Protected Ethylene Diamine Derivative: The resulting compound would be reacted with a mono-protected ethylene diamine derivative.

-

Deprotection and Cyclization: Removal of the protecting groups would lead to spontaneous cyclization to form (R)-3-methylpiperazine.

Alternatively, methods for the diastereoselective alkylation of piperazine-2,5-dione derivatives derived from amino acids could be employed.[3]

Stage 2: N-Alkylation with Cyclohexyl Group

Once (R)-3-methylpiperazine is obtained, the introduction of the cyclohexyl group at the N1 position can be achieved through several methods. To control the regioselectivity and avoid dialkylation, a mono-protection strategy is often employed.

-

Mono-N-Boc Protection: (R)-3-methylpiperazine would be reacted with di-tert-butyl dicarbonate (Boc₂O) under controlled conditions to yield (R)-1-Boc-3-methylpiperazine.

-

N-Alkylation: The unprotected secondary amine can then be alkylated.

-

Reductive Amination: Reaction with cyclohexanone in the presence of a reducing agent such as sodium triacetoxyborohydride (STAB) is a common and effective method.

-

Nucleophilic Substitution: Alternatively, reaction with a cyclohexyl halide (e.g., cyclohexyl bromide) in the presence of a base could be employed.

-

-

Deprotection: The final step would be the removal of the Boc protecting group, typically under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid).

Purification:

The final product would likely require purification by column chromatography on silica gel to separate it from any remaining starting materials, by-products, or over-alkylated products. Chiral HPLC could be used to confirm the enantiomeric purity.

Analytical Characterization

Specific analytical data for this compound is not available in the public domain. For researchers synthesizing this compound, the following analytical techniques would be essential for its characterization.

| Technique | Expected Information |

| ¹H NMR | Confirmation of the presence of the cyclohexyl and methyl groups, and the piperazine ring protons. The chemical shifts and coupling constants would provide information on the connectivity and stereochemistry of the molecule. |

| ¹³C NMR | Confirmation of the number of unique carbon atoms in the molecule, consistent with the expected structure. |

| Mass Spectrometry | Determination of the molecular weight and fragmentation pattern, which would further confirm the structure. |

| Chiral HPLC | Determination of the enantiomeric purity of the final compound. |

| FT-IR | Identification of the functional groups present in the molecule, such as N-H and C-H bonds. |

Pharmacology and Mechanism of Action

While the specific pharmacological profile of this compound has not been reported, the broader class of N-cyclohexylpiperazine derivatives has been identified as ligands for sigma (σ) receptors.[4] Sigma receptors are a unique class of intracellular proteins that have been implicated in a variety of cellular functions and are considered therapeutic targets for neurological disorders and cancer.

There are two main subtypes of sigma receptors, σ₁ and σ₂. The pharmacological effects of a ligand can vary significantly depending on its affinity and selectivity for these subtypes.

Potential Signaling Pathways

The following diagram illustrates the general signaling pathways associated with sigma receptors, which could be modulated by cyclohexylpiperazine derivatives.

Caption: Potential sigma receptor signaling pathways for cyclohexylpiperazine derivatives.

Importance of Chirality

It is well-established in pharmacology that the stereochemistry of a drug molecule can have a profound impact on its biological activity.[5][6][7] The (R) and (S) enantiomers of a chiral compound can exhibit different affinities for their biological targets, leading to variations in efficacy and side-effect profiles. For example, one enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects.

Therefore, the investigation of the individual enantiomers of 1-Cyclohexyl-3-methylpiperazine would be a critical step in understanding its therapeutic potential.

Applications in Research and Drug Development

Given the limited specific data, the applications of this compound in research are currently speculative but can be inferred from the properties of related compounds.

-

As a Chiral Building Block: This compound can serve as a valuable starting material for the synthesis of more complex chiral molecules. The piperazine scaffold allows for further functionalization at the N4 position.

-

In Fragment-Based Drug Discovery: As a relatively small molecule with desirable physicochemical properties, it could be used as a fragment in screening campaigns to identify initial hits for various biological targets.

-

As a Tool Compound for Sigma Receptor Research: If its affinity for sigma receptors is confirmed, it could be used as a tool compound to probe the structure and function of these receptors.

Experimental Protocol: Radioligand Binding Assay (General Protocol)

To assess the affinity of this compound for sigma receptors, a radioligand binding assay would be a standard experimental approach. The following is a generalized protocol.

Objective: To determine the binding affinity (Ki) of this compound for σ₁ and σ₂ receptors.

Materials:

-

Cell membranes expressing human σ₁ or σ₂ receptors.

-

Radioligand (e.g., -pentazocine for σ₁ or [³H]-DTG for σ₂).

-

Test compound: this compound.

-

Non-specific binding control (e.g., Haloperidol).

-

Assay buffer.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or the test compound at various concentrations.

-

Incubate the plate at room temperature for a specified time to allow for binding equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value for the test compound.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Safety and Handling

Specific safety data for this compound is not available. However, based on the safety data sheets for related piperazine derivatives, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust, vapor, or mist. Avoid contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

In case of exposure:

-

Skin contact: Wash off immediately with plenty of water and soap.

-

Eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

-

Conclusion

This compound is a chiral chemical entity with potential for use in medicinal chemistry and drug discovery. While there is a significant lack of specific experimental data for this compound, its structural features suggest that it may be a valuable building block and a potential ligand for CNS targets such as sigma receptors. Further research is needed to fully characterize its synthesis, analytical profile, and pharmacological properties. The exploration of its biological activity, particularly in comparison to its (S)-enantiomer, will be crucial in determining its therapeutic potential.

References

Sources

- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (R)-1-Boc-3-methylpiperazine | C10H20N2O2 | CID 2756811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 922178-61-8 | (R)-3-Methylpiperazin-2-one | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 5. ijpras.com [ijpras.com]

- 6. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chiral cardiovascular drugs: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Purity and Characterization of (R)-1-Cyclohexyl-3-methylpiperazine

Introduction

(R)-1-Cyclohexyl-3-methylpiperazine is a chiral substituted piperazine that holds significant interest for researchers in drug development and medicinal chemistry. The piperazine ring is a common scaffold in a multitude of pharmacologically active compounds, and the introduction of a chiral center at the 3-position, along with N-alkylation with a cyclohexyl group, offers a unique three-dimensional structure for probing biological targets. As with any chiral active pharmaceutical ingredient (API), ensuring the chemical and enantiomeric purity of this compound is paramount for safety, efficacy, and regulatory compliance.

This technical guide provides a comprehensive overview of the critical analytical methodologies for the complete characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into establishing a robust analytical control strategy. The protocols described herein are built upon established principles for analogous chiral amines and are intended to serve as a detailed starting point for method development and validation in a GxP environment.

Synthesis and Purification Overview

The synthesis of enantiomerically pure this compound typically involves a multi-step process that requires careful control to establish the desired stereochemistry. Two common strategies are employed: asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis: This approach aims to create the desired (R)-enantiomer directly. One possible route involves the use of a chiral auxiliary or a chiral catalyst to guide the formation of the stereocenter at the C-3 position of the piperazine ring. For instance, a chiral precursor such as (R)-alanine could be utilized to build the piperazine core, followed by N-alkylation with a cyclohexyl group.

Chiral Resolution: This more traditional method involves the synthesis of a racemic mixture of 1-Cyclohexyl-3-methylpiperazine, followed by separation of the enantiomers. A common technique is diastereomeric salt formation, where the racemic base is reacted with a chiral acid (e.g., tartaric acid or mandelic acid derivatives) to form diastereomeric salts.[1] These salts, having different physical properties, can then be separated by fractional crystallization.[1] The desired (R)-enantiomer is subsequently liberated from the salt.

Following synthesis, purification is typically achieved through techniques such as column chromatography or distillation to remove impurities. The final product should be a solid with a low melting point.[2]

Comprehensive Characterization of this compound

A thorough characterization of this compound involves a battery of analytical tests to confirm its identity, purity (both chemical and enantiomeric), and to quantify any impurities. The following sections detail the key analytical techniques and provide step-by-step protocols.

Identity Confirmation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the molecular structure of this compound.

Rationale for Experimental Choices:

-

¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. This is crucial for confirming the presence of the cyclohexyl, methyl, and piperazine ring protons and their relative positions.

-

¹³C NMR provides information on the number of different types of carbon atoms in the molecule, confirming the carbon skeleton.

-

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign proton and carbon signals and confirm connectivity.

Illustrative ¹H NMR Spectral Data (Predicted): While an experimental spectrum for the specific title compound is not readily available in the public domain, the expected chemical shifts can be predicted based on analogous structures such as 1-cyclohexylpiperazine and 1-methylpiperazine.[3][4]

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Cyclohexyl -CH- | 2.5 - 2.8 | Multiplet | 1H |

| Piperazine -CH(CH₃)- | 2.8 - 3.1 | Multiplet | 1H |

| Piperazine -CH₂- (axial & equatorial) | 2.2 - 3.0 | Multiplets | 6H |

| -NH- | 1.5 - 2.5 (broad) | Singlet | 1H |

| Cyclohexyl -CH₂- | 1.0 - 1.9 | Multiplets | 10H |

| -CH₃ | 1.0 - 1.2 | Doublet | 3H |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum.

-

If necessary, perform 2D NMR experiments (COSY, HSQC) to aid in structural assignment.

-

-

Data Processing and Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts for all protons and carbons based on expected values and coupling patterns.

Mass spectrometry is used to determine the molecular weight of the compound and to obtain structural information from its fragmentation pattern.

Rationale for Experimental Choices:

-

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

-

Electron Ionization (EI) is a common ionization technique that induces fragmentation, providing a characteristic "fingerprint" for the molecule. The fragmentation pattern can help to confirm the presence of the cyclohexyl and piperazine moieties.

Expected Mass Spectral Data:

-

Molecular Ion (M⁺): The expected molecular weight of C₁₁H₂₂N₂ is 182.18 g/mol . The molecular ion peak should be observed at m/z = 182.

-

Key Fragments: Fragmentation of piperazine rings often involves cleavage of the bonds adjacent to the nitrogen atoms.[5][6] Expected fragments for 1-cyclohexyl-3-methylpiperazine would include the loss of the cyclohexyl group, the methyl group, and various ring-opening fragments.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI) for HRMS.

-

Mass Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the accurate mass with the theoretical mass to confirm the elemental composition.

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Rationale for Experimental Choices: FTIR is excellent for confirming the presence of key functional groups, which for this compound include N-H and C-H bonds.

Expected FTIR Spectral Data: Based on the structure and data from related piperazine compounds, the following characteristic absorption bands are expected:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (secondary amine) | 3200 - 3500 (broad) |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C-N Stretch | 1000 - 1250 |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare the sample using an appropriate method, such as a KBr pellet or as a thin film on a salt plate.

-

Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Purity Assessment

The determination of enantiomeric purity is the most critical aspect of characterizing a chiral API. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the methods of choice.

Rationale for Experimental Choices:

-

Chiral Stationary Phases (CSPs): These columns contain a chiral selector that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs (e.g., Chiralpak® and Chiralcel® series) are often effective for the separation of chiral amines.[7][8][9]

-

Mobile Phase Modifiers: For basic compounds like piperazines, the addition of a small amount of an amine modifier (e.g., diethylamine or triethylamine) to the mobile phase is often necessary to improve peak shape and prevent tailing.[1]

Experimental Protocol: Chiral HPLC

-

Instrumentation: A standard HPLC system with a UV detector is required.

-

Column Selection: Screen several polysaccharide-based chiral columns (e.g., Chiralpak® IA, IB, IC, AD-H, Chiralcel® OD-H).

-

Mobile Phase: A typical starting mobile phase for normal-phase chiral chromatography is a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), with a small percentage (e.g., 0.1%) of an amine modifier like diethylamine.

-

Method Development:

-

Inject a racemic standard of 1-Cyclohexyl-3-methylpiperazine.

-

Optimize the mobile phase composition (ratio of non-polar solvent to alcohol) and flow rate to achieve baseline separation (Resolution > 1.5) of the two enantiomers.

-

The detection wavelength should be set to a region where the compound absorbs, likely in the low UV range (e.g., 210-220 nm) as the molecule lacks a strong chromophore.

-

-

Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.[8][10]

-

Sample Analysis:

-

Prepare a solution of the this compound sample in the mobile phase.

-

Inject the sample and integrate the peak areas for both the (R)- and (S)-enantiomers.

-

Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer)] x 100

-

Chemical purity is typically assessed by HPLC or GC with a non-chiral stationary phase. This analysis will quantify the main compound and any related substances (e.g., starting materials, by-products, and degradation products).

Rationale for Experimental Choices:

-

Reversed-Phase HPLC with a C18 column is a robust and widely used technique for the separation of a broad range of organic molecules.

-

Gas Chromatography (GC) with a flame ionization detector (FID) is also a powerful technique for purity assessment, especially for volatile compounds.

Experimental Protocol: Reversed-Phase HPLC

-

Instrumentation: A standard HPLC system with a UV or PDA detector.

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Method Development: Develop a gradient elution method that separates the main peak from all potential impurities.

-

Validation: Validate the method according to ICH Q2(R1) guidelines for impurity testing.[8][10]

-

Analysis: Analyze the sample and quantify impurities, typically by area percent, assuming a relative response factor of 1 for unknown impurities unless otherwise determined.

Residual solvents are organic volatile chemicals used or produced in the manufacture of drug substances.[1][11] Their levels must be controlled and monitored according to the limits set in the ICH Q3C guidelines.[1]

Rationale for Experimental Choices:

-

Headspace Gas Chromatography (HS-GC) is the standard technique for residual solvent analysis as it allows for the separation of volatile solvents from the non-volatile API matrix.[1]

Experimental Protocol: Headspace GC

-

Instrumentation: A GC system equipped with a headspace autosampler and a flame ionization detector (FID).

-

Column: A column suitable for solvent analysis, such as a DB-624 or equivalent.

-

Sample Preparation: Accurately weigh the sample into a headspace vial and dissolve it in a suitable high-boiling solvent (e.g., DMSO or DMF).

-

HS Conditions: Optimize headspace parameters (oven temperature, loop temperature, transfer line temperature, vial equilibration time).

-

GC Conditions: Set an appropriate oven temperature program to separate the expected solvents.

-

Analysis: Analyze the sample and quantify any detected solvents against a standard containing known amounts of the solvents.

Elemental impurities in drug products can arise from various sources, including starting materials and manufacturing equipment.[12] Their control is governed by the ICH Q3D guideline, which takes a risk-based approach.[2][4]

Rationale for Experimental Choices:

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred technique for the analysis of elemental impurities due to its high sensitivity and ability to measure multiple elements simultaneously.

Experimental Protocol: ICP-MS

-

Risk Assessment: Conduct a risk assessment to identify potential elemental impurities that could be present in the final product.

-

Sample Preparation: Digest the sample using microwave-assisted acid digestion to bring the elements into solution.

-

Instrumentation: An ICP-MS instrument.

-

Method Development: Develop a method for the quantification of the target elements.

-

Analysis: Analyze the sample solution and quantify the elemental impurities against certified reference standards.

Data Presentation and Visualization

Illustrative Impurity Profile

The following table presents a hypothetical impurity profile for a batch of this compound, as would be reported in a certificate of analysis.

| Test | Method | Specification | Result |

| Appearance | Visual | White to off-white solid | Conforms |

| Identification | ¹H NMR, FTIR, MS | Conforms to structure | Conforms |

| Assay | HPLC | 98.0 - 102.0% | 99.5% |

| Enantiomeric Purity (% ee) | Chiral HPLC | ≥ 99.0% | 99.8% |

| Related Substances | HPLC | ||

| Any Unspecified Impurity | ≤ 0.10% | < 0.05% | |

| Total Impurities | ≤ 0.5% | 0.15% | |

| Residual Solvents | HS-GC | Per ICH Q3C | Conforms |

| Elemental Impurities | ICP-MS | Per ICH Q3D | Conforms |

Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflows for key analytical procedures.

Caption: Workflow for Chiral Purity Analysis by HPLC.

Caption: Integrated Workflow for Impurity Profiling.

Conclusion

The comprehensive characterization of this compound is a multi-faceted process that requires the application of a range of orthogonal analytical techniques. This guide has outlined a robust strategy for confirming the identity, and assessing the chemical and enantiomeric purity of this chiral molecule, in line with international regulatory expectations. The provided protocols, while based on sound scientific principles and experience with related compounds, should be considered as starting points for method development and validation. A thorough understanding of the principles behind each technique, coupled with a systematic approach to method optimization, will ensure the generation of reliable and accurate data, ultimately guaranteeing the quality and safety of the final drug substance.

References

-

Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

-

MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]

-

ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

IS MUNI. (n.d.). 1-Alkyl-1-methylpiperazine-1,4-diium Salts. [Link]

-

PubChem. (n.d.). 1-Methylpiperazine. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

-

American Pharmaceutical Review. (2016). Elemental Impurities: Implications for Manufacturers of Drug Products, APIs & Excipients. [Link]

- Google Patents. (n.d.).

-

Pharmaceutical Technology. (2002). Residual Solvent Analysis in Pharmaceuticals. [Link]

-

Agilent. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. [Link]

-

NIST WebBook. (n.d.). Piperazine, 1-methyl-. [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

Sources

- 1. 1-(Cyclohexylmethyl)piperazine 97 57184-23-3 [sigmaaldrich.com]

- 2. 1-Cyclohexylpiperazine = 97.0 GC 17766-28-8 [sigmaaldrich.com]

- 3. is.muni.cz [is.muni.cz]

- 4. 1-Methylpiperazine | C5H12N2 | CID 53167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Piperazine, 1-methyl- [webbook.nist.gov]

- 6. Piperazine, 1-methyl- [webbook.nist.gov]

- 7. mdpi.com [mdpi.com]

- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. 1-Cyclohexylpiperidine | C11H21N | CID 18724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (R)-1-CYCLOHEXYL-3-METHYL-PIPERAZINE CAS#: 182141-99-7 [amp.chemicalbook.com]

- 12. 1-Cyclohexylpiperazine = 97.0 GC 17766-28-8 [sigmaaldrich.com]

(R)-1-Cyclohexyl-3-methylpiperazine solubility and stability

An In-depth Technical Guide to the Solubility and Stability of (R)-1-Cyclohexyl-3-methylpiperazine

Foreword: A Senior Application Scientist's Perspective

In the landscape of drug discovery and development, the journey of a molecule from a promising hit to a viable clinical candidate is fraught with challenges. Among the most fundamental yet critical hurdles are the physicochemical properties of the compound itself. Solubility and stability are not mere data points on a checklist; they are the bedrock upon which formulation, bioavailability, dosing, and ultimately, therapeutic efficacy are built.

This guide is dedicated to this compound, a chiral substituted piperazine derivative. While specific public data on this exact molecule is limited, its structural motifs—a basic piperazine core, a lipophilic cyclohexyl group, and a chiral methyl center—provide a clear blueprint for predicting its behavior and designing a robust characterization strategy.

As a Senior Application Scientist, my objective is not simply to present protocols, but to illuminate the rationale behind them. We will explore why certain experiments are chosen, how to interpret the results within a drug development context, and what the data tells us about the potential future of this molecule. This document is structured to be a practical and intellectual partner for researchers, providing both the "how-to" and the "why-for" required to navigate the critical path of preclinical development.

Physicochemical Profile and Inferred Characteristics

This compound is a chiral secondary amine. Its structure dictates its fundamental physicochemical nature.

-

Structure: A piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. One nitrogen is substituted with a cyclohexyl group, and a carbon atom on the ring is substituted with a methyl group in the (R) configuration.

-

Basicity and Ionization: The two nitrogen atoms of the piperazine ring make the molecule basic. The predicted pKa is approximately 9.31±0.40[1]. This means that at physiological pH (~7.4), the molecule will be predominantly protonated and exist as a cation. This ionization is a critical determinant of its aqueous solubility. The solubility of amines is typically pH-dependent, with higher solubility at pH values below their pKa.[2][3]

-

Lipophilicity: The presence of the non-polar cyclohexyl group significantly increases the molecule's lipophilicity compared to unsubstituted piperazine.[4][5] This creates a classic trade-off: the increased lipophilicity may be favorable for membrane permeability but can negatively impact aqueous solubility.[2]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source | Rationale and Implication |

| Molecular Formula | C₁₁H₂₂N₂ | [6] | Defines the elemental composition and molecular weight. |

| Molecular Weight | 182.31 g/mol | [6] | A relatively small molecule, favorable for oral absorption (Lipinski's Rule of 5). |

| Boiling Point | 256.3 ± 8.0 °C | [1] | Indicates low volatility under standard conditions. |

| Density | 0.941 ± 0.06 g/cm³ | [1] | Standard physical property. |

| pKa | 9.31 ± 0.40 | [1] | Suggests the molecule is a base and will be >99% ionized in the stomach (pH 1-2) and ~98% ionized in the upper intestine (pH 7.4). Solubility will be highly pH-dependent. |

Comprehensive Solubility Assessment

A compound's utility is fundamentally linked to its ability to be dissolved. In drug discovery, we assess this through two complementary lenses: kinetic and thermodynamic solubility.

-

Kinetic Solubility: This is a high-throughput measurement of how quickly a compound dissolves when a concentrated DMSO stock solution is added to an aqueous buffer.[7][8] It is relevant for early-stage screening as it mimics the conditions of many in vitro biological assays and helps identify compounds that might precipitate, leading to unreliable data.[9][10]

-

Thermodynamic Solubility: This is the true equilibrium solubility, measured by determining the concentration of a saturated solution in equilibrium with an excess of the solid compound.[11][12] This "gold standard" measurement is crucial for preformulation development, as it defines the maximum concentration achievable and informs formulation strategies for in vivo studies.[13]

Experimental Protocol: Kinetic Solubility Assay (Nephelometry)

This protocol outlines a rapid assessment of solubility, ideal for early-stage evaluation. The causality is simple: undissolved particles scatter light, and a nephelometer measures this scatter to quantify precipitation.[7][14]

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[14]

-

Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a clear 96-well microtiter plate.

-

Buffer Addition: Add 98 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well. This results in a final compound concentration of 200 µM and a DMSO concentration of 2%.[8]

-

Mixing and Incubation: Mix the plate on a shaker for 10 minutes at room temperature.

-

Measurement: Immediately measure the light scattering at an appropriate wavelength using a nephelometer.

-

Data Analysis: Compare the scattering signal of the test compound to that of positive (known insoluble compound) and negative (buffer with 2% DMSO) controls. The concentration at which significant light scattering occurs is the kinetic solubility limit.

Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol determines the equilibrium solubility, a critical parameter for all downstream development. The shake-flask method ensures that the system reaches true equilibrium.[15]

Methodology:

-

Compound Addition: Add an excess amount of solid this compound (e.g., 1 mg) to several glass vials.[11]

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent to each vial. A range of solvents should be tested, including:

-

Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[11][13]

-

Sample Preparation: After incubation, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm PVDF filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.[16]

-

Data Analysis: The measured concentration is the thermodynamic solubility at that specific condition.

Visualization of Solubility Assessment Workflow

Caption: Workflow for determining kinetic and thermodynamic solubility.

Inferred Solubility Profile (Hypothetical Data)

The following table presents a hypothetical solubility profile for this compound based on its structure. This data must be confirmed experimentally.

Table 2: Hypothetical Solubility Data for this compound

| Solvent/Medium | pH | Expected Solubility (µg/mL) | Rationale |

| Aqueous Buffer | 1.2 | > 1000 | High solubility expected due to complete protonation of the basic nitrogens well below the pKa. |

| Aqueous Buffer | 6.8 | 50 - 200 | Moderate solubility; the compound is still mostly ionized but approaching the pKa where the neutral, less soluble form becomes more prevalent. |

| Aqueous Buffer | 7.4 | 20 - 100 | Lower solubility as the pH is closer to the pKa. This is a critical value for predicting absorption.[17] |

| FaSSIF | 6.5 | 75 - 250 | Solubility may be enhanced compared to simple buffer due to the presence of bile salts and phospholipids that can form micelles. |

| FeSSIF | 5.0 | > 500 | Higher solubility is expected due to the lower pH and higher concentration of bile salts in the fed state. |

| DMSO | N/A | > 20,000 | Expected to be highly soluble in polar aprotic solvents like DMSO.[18] |

Comprehensive Stability Profiling

Stability testing determines a molecule's resilience to environmental factors. Forced degradation (or stress testing) is a systematic process where the compound is exposed to conditions more severe than those it would typically encounter to accelerate degradation.[19][20] The goals are to:

-

Identify potential degradation products.[19]

-

Elucidate degradation pathways.[20]

-

Develop and validate a "stability-indicating" analytical method—a method capable of separating the intact drug from all its degradation products.[21]

-

Inform decisions on formulation, packaging, and storage conditions.[20]

This process is guided by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2).[22][23][24]

Experimental Protocol: Forced Degradation Study

This protocol is designed to assess the intrinsic stability of the drug substance. A target degradation of 5-20% is generally considered optimal to ensure that degradation products are formed at detectable levels without completely consuming the parent compound.[20]

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a mixture of acetonitrile and water.

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. A parallel control sample (stored at 2-8°C in the dark) should be run for each condition.[1]

-

Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 2, 8, and 24 hours.[25]

-

Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 2, 8, and 24 hours.[25]

-

Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 2, 8, and 24 hours.[19]

-

Thermal Degradation: Store the solid compound in a controlled oven at 80°C for 7 days. Also, store the stock solution at 60°C.[25]

-

Photolytic Degradation: Expose the solid compound and the stock solution to a calibrated light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[22]

-

-

Sample Quenching: After the designated time points, stop the reactions. For acid/base hydrolysis, neutralize the solution. For oxidative stress, the reaction can be quenched by adding a small amount of sodium bisulfite.

-

Analysis: Analyze all stressed samples and controls using a stability-indicating HPLC-UV/MS method. The method should be capable of resolving the parent peak from all degradant peaks.

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining.

-

Determine the relative percentage of each major degradant.

-

Propose potential degradation pathways based on the mass-to-charge ratio (m/z) of the degradants identified by MS.

-

Visualization of Stability Profiling Workflow

Caption: Workflow for a forced degradation stability study.

Anticipated Stability Profile

Based on the structure, the following stability profile can be anticipated. The piperazine ring is generally stable, but the nitrogen atoms can be susceptible to certain reactions.[18]

Table 3: Hypothetical Forced Degradation Results for this compound

| Stress Condition | % Degradation (Hypothetical) | Potential Degradation Pathway |

| 0.1 M HCl, 60°C, 24h | < 5% | Likely stable. The protonated form is generally resistant to hydrolysis. |

| 0.1 M NaOH, 60°C, 24h | < 5% | Expected to be stable. Piperazine rings are not typically susceptible to base-catalyzed hydrolysis.[18] |

| 3% H₂O₂, RT, 24h | 15 - 25% | High susceptibility. The tertiary nitrogen atom is prone to oxidation, potentially forming an N-oxide derivative. This is often the primary degradation pathway for piperazine-containing compounds. |

| Thermal, 80°C, 7 days | < 2% | Expected to be thermally stable as a solid. |

| Photolytic (ICH Q1B) | 5 - 15% | Moderate susceptibility. While there are no major chromophores, aliphatic amines can undergo photolytic degradation. Light sensitivity should be assessed.[25] |

Summary and Forward-Looking Recommendations

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound.

-

Solubility: The molecule is predicted to be a base with highly pH-dependent solubility. Experimental determination using the kinetic and thermodynamic protocols provided is essential. Poor aqueous solubility at physiological pH (7.4) could be a significant hurdle for oral bioavailability and may necessitate formulation strategies such as salt formation or the use of solubility enhancers.

-

Stability: The primary liability is expected to be oxidative degradation at the tertiary nitrogen of the piperazine ring. This finding, if confirmed experimentally, would mandate that the compound be protected from oxidizing agents and potentially stored under an inert atmosphere. Photostability should also be carefully evaluated to determine appropriate packaging requirements.

The protocols and insights within this guide are designed to empower researchers to generate the critical data needed to make informed decisions. By systematically addressing solubility and stability, development teams can de-risk their programs, optimize formulations, and build a solid foundation for successful preclinical and clinical advancement.

References

- AxisPharm. Kinetic Solubility Assays Protocol.

- AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.

- RAPS. (2025).

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Singh, S., & Handa, T. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.

- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products.

- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed.

- ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

- YouTube. (2025). Q1A (R2) A deep dive in Stability Studies.

- protocols.io. (2025). In-vitro Thermodynamic Solubility.

- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Domainex. Thermodynamic Solubility Assay.

- IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products.

- Charnwood Discovery. Kinetic Solubility - In Vitro Assay.

- Wu, Y., & Levons, J. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation.

- BioDuro. ADME Solubility Assay.

- Sharp Services. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.

- ResearchGate. (2022).

- Solubility of Things. Piperazine dihydrochloride.

- Evotec. Thermodynamic Solubility Assay.

- ChemicalBook. (R)-1-CYCLOHEXYL-3-METHYL-PIPERAZINE CAS#: 182141-99-7.

- BenchChem. An In-depth Technical Guide on the Solubility and Stability of Piperazin-2-ylmethanol Dihydrochloride.

- University of Liverpool. Solubility and pH of amines.

- Wikipedia. Piperazine.

- Solubility of Things. Piperazine.

- McLaughlin, J. C. Experiment 27 - Amines and Amides.

- Wikipedia. Piperazine.

- PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood.

- ResearchGate. (2018).

- ResearchGate. (2025).

- OpenBU. (2017). Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time.

- RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.

- Isaac Scientific Publishing. (2019).

- ResearchGate. (2018). Solubility-pH profiles of some acidic, basic and amphoteric drugs.

- BenchChem. An In-depth Technical Guide on the Solubility and Stability Profile of N-Methyl-N-(3-thien-2-ylbenzyl)amine.

- UNODC.

- NTU Journal of Pure Sciences. (2022).

- Sigma-Aldrich. 1-Cyclohexylpiperazine.

- RSC Publishing. (2012). Analytical Methods.

- PubChem. 1-Methylpiperazine.

- ChemicalBook. (r)-1-cyclohexyl-2-methyl-piperazine.

- PubChem. 3-Cyclohexyl-1-methylpiperazine.

- Sigma-Aldrich. (S)-1-Boc-3-methylpiperazine.

- Google Patents. (2021).

- Sigma-Aldrich. 1-(Cyclohexylmethyl)piperazine.

Sources

- 1. (R)-1-CYCLOHEXYL-3-METHYL-PIPERAZINE CAS#: 182141-99-7 [amp.chemicalbook.com]

- 2. issr.edu.kh [issr.edu.kh]

- 3. researchgate.net [researchgate.net]

- 4. Piperazine [medbox.iiab.me]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. (R)-1-CYCLOHEXYL-2-METHYL-PIPERAZINE CAS#: 1134675-36-7 [m.chemicalbook.com]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. charnwooddiscovery.com [charnwooddiscovery.com]

- 9. enamine.net [enamine.net]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. In-vitro Thermodynamic Solubility [protocols.io]

- 12. evotec.com [evotec.com]

- 13. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. acdlabs.com [acdlabs.com]

- 21. biopharminternational.com [biopharminternational.com]

- 22. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 23. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 24. m.youtube.com [m.youtube.com]

- 25. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

The Chiral Synthon: A Technical Guide to (R)-1-Cyclohexyl-3-methylpiperazine for Advanced Drug Discovery

Introduction: The Significance of Chiral Piperazines in Medicinal Chemistry

The piperazine moiety is a ubiquitous scaffold in modern drug discovery, prized for its favorable pharmacokinetic properties and its ability to serve as a versatile linker in complex molecular architectures. However, the introduction of chirality into the piperazine ring, particularly at the carbon atoms, unlocks a new dimension of structural diversity and specificity. This strategic placement of stereocenters can profoundly influence a molecule's interaction with its biological target, often leading to enhanced potency, selectivity, and an improved therapeutic index. (R)-1-Cyclohexyl-3-methylpiperazine, a chiral disubstituted piperazine, represents a valuable building block for medicinal chemists seeking to explore this expanded chemical space. Its unique combination of a hydrophobic cyclohexyl group and a chiral methyl-substituted backbone makes it an attractive synthon for the development of novel therapeutics targeting a wide range of diseases. This in-depth technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of this compound for researchers, scientists, and drug development professionals.

Commercial Availability: Sourcing this compound

This compound is available from a select number of specialized chemical suppliers. Researchers should note that it may be listed under its IUPAC name, (3R)-1-Cyclohexyl-3-methylpiperazine, or its CAS number: 182141-99-7. It is also commercially available as its dihydrochloride salt. When sourcing this reagent, it is crucial to verify the enantiomeric purity and obtain a certificate of analysis from the supplier.

| Supplier | Product Name | CAS Number | Notes |

| Alchem Pharmtech | (R)-1-CYCLOHEXYL-3-METHYL-PIPERAZINE | 182141-99-7 | Inquire for purity and availability.[1] |

| ChemicalBook | (R)-1-CYCLOHEXYL-3-METHYL-PIPERAZINE | 182141-99-7 | Inquire for purity and availability.[2] |

| BLD Pharm | (R)-1-Cyclohexyl-3-methyl-piperazine dihydrochloride | 1187928-07-9 | Dihydrochloride salt form. |

Asymmetric Synthesis: A Plausible and Detailed Protocol

While specific literature detailing the synthesis of this compound is not abundant, a robust and enantioselective route can be devised based on established methodologies for the synthesis of chiral piperazines. The following protocol outlines a logical and scientifically sound approach starting from the readily available chiral precursor, (R)-alanine. This multi-step synthesis ensures the retention of the desired stereochemistry at the C3 position.

Synthetic Strategy Overview

The proposed synthesis involves three key stages:

-

Formation of a protected 1,2-diamine precursor from (R)-alanine. This establishes the crucial stereocenter.

-

Cyclization to form the (R)-3-methylpiperazine core.

-

N-alkylation with a cyclohexyl group to yield the final product.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl ((R)-1-(benzylamino)propan-2-yl)carbamate

This initial step involves the conversion of (R)-alanine to a key diamine precursor.

-

Boc Protection of (R)-alanine: To a solution of (R)-alanine in a mixture of tert-butanol and water, add di-tert-butyl dicarbonate (Boc)₂O and a suitable base (e.g., sodium bicarbonate). Stir at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture and extract the N-Boc-(R)-alanine.

-

Reduction to N-Boc-(R)-alaninal: The carboxylic acid of N-Boc-(R)-alanine is selectively reduced to the aldehyde. This can be achieved using a mild reducing agent such as borane-dimethyl sulfide complex or by converting the acid to a Weinreb amide followed by reduction with DIBAL-H.

-

Reductive Amination: The resulting N-Boc-(R)-alaninal is then subjected to reductive amination with benzylamine in the presence of a reducing agent like sodium triacetoxyborohydride to yield tert-butyl ((R)-1-(benzylamino)propan-2-yl)carbamate.

Step 2: Synthesis of (R)-1-Boc-3-methylpiperazine

This stage focuses on the formation of the chiral piperazine ring.

-

Hydrogenolysis: The benzyl group of tert-butyl ((R)-1-(benzylamino)propan-2-yl)carbamate is removed by catalytic hydrogenation (e.g., using palladium on carbon) to afford the free primary amine.

-

Intramolecular Cyclization: The resulting diamine can be cyclized to form the piperazine ring. This is often achieved by reaction with a suitable two-carbon electrophile, such as a protected bromoacetaldehyde equivalent, followed by intramolecular reductive amination. A more direct approach involves reaction with glyoxal or a derivative, followed by reduction.

Step 3: Synthesis of this compound

The final step introduces the cyclohexyl group.

-

Boc Deprotection: The Boc protecting group on (R)-1-Boc-3-methylpiperazine is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield (R)-3-methylpiperazine.

-

Reductive Amination: The secondary amine of (R)-3-methylpiperazine is reacted with cyclohexanone in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.[3] This reaction proceeds via the formation of an enamine intermediate which is then reduced in situ to afford the desired this compound.

Purification: The final product should be purified by column chromatography on silica gel to ensure high purity.

Applications in Drug Discovery

The this compound scaffold holds significant potential in the development of novel therapeutic agents due to its unique structural features. The cyclohexyl group can engage in hydrophobic interactions within a binding pocket, while the chiral methyl group can provide crucial stereospecific contacts. The piperazine ring itself offers points for further functionalization to modulate solubility, metabolic stability, and target engagement.

Potential Therapeutic Areas

-

Sigma Receptor Ligands: N-cyclohexylpiperazine derivatives have been identified as high-affinity ligands for sigma-2 (σ₂) receptors.[1][4] These receptors are overexpressed in various tumor cell lines, making them attractive targets for the development of novel cancer diagnostics and therapeutics. The introduction of a chiral center, as in this compound, could lead to enhanced selectivity and potency for sigma receptor subtypes.

-

Central Nervous System (CNS) Agents: The piperazine core is a common feature in many CNS-active drugs. The lipophilic cyclohexyl group can facilitate blood-brain barrier penetration. The specific stereochemistry of the methyl group could be exploited to achieve selective interactions with neurotransmitter receptors or transporters.

-

Melanocortin Receptor Agonists: A complex derivative containing a cyclohexyl-piperazine moiety has been reported as a potent and selective agonist of the melanocortin subtype-4 receptor (MC4R), a target for the treatment of obesity.[5] This highlights the potential of this scaffold in metabolic disease research.

Conclusion

This compound is a valuable and commercially available chiral building block for medicinal chemists. Its synthesis, while requiring a multi-step approach, can be achieved through established and reliable chemical transformations, ensuring high enantiomeric purity. The unique combination of a hydrophobic cyclohexyl group, a chiral center, and a versatile piperazine core makes it an attractive synthon for the design and development of novel drug candidates targeting a diverse range of biological targets. As the demand for more specific and effective therapeutics continues to grow, the strategic use of such chiral scaffolds will undoubtedly play a pivotal role in the future of drug discovery.

References

-

(R)-1-CYCLOHEXYL-3-METHYL-PIPERAZINE CAS#: 182141-99-7 - ChemicalBook.

-

CAS 182141-99-7 | (R)-1-CYCLOHEXYL-3-METHYL-PIPERAZINE - Alchem Pharmtech.

-

1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed.

-

1-Cyclohexylpiperazine and 3,3-Dimethylpiperidine Derivatives as Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Ligands: A Review | Request PDF - ResearchGate.

-

Discovery of (2S)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-4-methyl-2-piperazinecarboxamide (MB243), a potent and selective melanocortin subtype-4 receptor agonist - PubMed.

-

Reductive Amination in the Synthesis of Pharmaceuticals - PubMed.

Sources

- 1. Enantioselective synthesis of gem -disubstituted N -Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03967D [pubs.rsc.org]

- 2. Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to (R)-1-Cyclohexyl-3-methylpiperazine: Synthesis, Properties, and Pharmacological Potential

This technical guide provides a comprehensive overview of (R)-1-Cyclohexyl-3-methylpiperazine, a chiral derivative of the versatile piperazine scaffold. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It delves into the synthesis, chemical properties, and inferred pharmacological significance of this compound, drawing upon established methodologies and the known bioactivities of related structures.

Introduction: The Significance of Chiral Piperazine Scaffolds

Piperazine and its derivatives are ubiquitous structural motifs in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antipsychotic, antidepressant, and anxiolytic agents.[1] The introduction of chirality into the piperazine ring, as in this compound, adds a crucial three-dimensional aspect to the molecule. This stereochemical definition is paramount in drug design, as different enantiomers of a compound can exhibit vastly different pharmacological activities and metabolic profiles.[2] The cyclohexyl group at the 1-position and the methyl group at the 3-position of the piperazine ring are expected to significantly influence the molecule's lipophilicity, conformational flexibility, and interaction with biological targets.

Synthesis of this compound

The synthesis of this compound can be logically approached in a two-stage process: first, the enantioselective synthesis of the core intermediate, (R)-2-methylpiperazine, followed by the N-alkylation with a cyclohexyl group.

Enantioselective Synthesis of (R)-2-Methylpiperazine

Several strategies have been developed for the synthesis of chiral 2-methylpiperazine, including classical resolution of a racemic mixture, synthesis from a chiral pool, and asymmetric synthesis.[3] A practical and scalable approach often starts from readily available chiral α-amino acids, ensuring the desired stereochemistry is established early in the synthetic sequence.[4][5]

A representative synthetic pathway starting from L-alanine is outlined below.

Experimental Protocol: Synthesis of (R)-2-Methylpiperazine from L-Alanine (adapted from analogous transformations) [2][5]